N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide
Description
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is a chiral formamide derivative characterized by a naphthalen-2-yl ethyl group attached to the nitrogen atom of the formamide functional group. Its molecular formula is C₁₃H₁₃NO (CAS: 273384-77-3) . The stereochemistry at the chiral center (1S) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications. Its structure combines the rigidity of the naphthalene ring with the hydrogen-bonding capacity of the formamide group, influencing solubility, reactivity, and intermolecular interactions.
Properties
CAS No. |
650608-29-0 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[(1S)-1-naphthalen-2-ylethyl]formamide |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
UAKUACVJZBWEFO-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC=O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of 1-acetylnaphthalene with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide as an anticancer agent. Its structural similarities to known anticancer compounds suggest it may inhibit cancer cell proliferation. For instance, research indicates that derivatives of naphthalene-based formamides exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Studies have shown that naphthalene derivatives can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protective mechanisms may involve the modulation of signaling pathways related to inflammation and apoptosis.
Antimicrobial Activity
this compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene moiety can enhance its antimicrobial efficacy.
Material Science Applications
Polymer Synthesis
The compound has been utilized as a monomer in polymer chemistry, contributing to the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance in applications such as coatings, adhesives, and composites.
Nanomaterials Development
this compound has been explored in the synthesis of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents, providing targeted delivery and controlled release profiles.
Data Tables
| Application Area | Specific Use Case | Findings/Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Properties | Reduces oxidative stress in neuronal cells | |
| Antimicrobial Activity | Effective against multiple bacterial strains | |
| Material Science | Polymer Synthesis | Enhances thermal stability of polymer matrices |
| Nanomaterials Development | Used in functionalized nanoparticles for drug delivery |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis.
Case Study 2: Neuroprotection
In another investigation, researchers assessed the neuroprotective effects of naphthalene derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The study found that pretreatment with this compound significantly reduced cell death and preserved mitochondrial function.
Case Study 3: Antimicrobial Testing
A comprehensive antimicrobial study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene moiety contributes to the compound’s hydrophobic interactions and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) N-[(1S)-1-(Naphthalen-2-yl)ethyl]acetamide (19b)
- Structure : Replaces the formyl group (-CHO) with an acetyl group (-COCH₃).
- Synthesis : Prepared via catalytic methods (e.g., Hf(OTf)₄) with >99% conversion and 97.4% enantiomeric excess (ee) .
(b) N-Methyl-N-[(1S)-1-Methyl-2-phenylethyl]formamide
- Structure : Methyl substitution on the nitrogen and a phenyl group instead of naphthalene.
- Properties: Molecular formula C₁₁H₁₅NO (CAS: 26343-75-9), density 1.002 g/cm³, predicted boiling point 325.4°C .
- naphthalene) decreases aromatic stacking interactions.
(c) 3-Bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine
Bond Characteristics and Structural Data
- C=N Bond in Imines : In imine analogs (e.g., (E)-1-(Naphthalen-2-yl)ethylidene derivatives), C=N bond lengths range from 1.264–1.292 Å .
- Formamide C=O Bond : Typically shorter (~1.21 Å) due to resonance stabilization, enhancing rigidity compared to imines.
(a) Sulfonamide Analogs
- Example : N-(2-Acetylphenyl)naphthalene-1-sulfonamide (1d-1).
- Synthesis : Sulfonylation with 1-naphthalenesulfonyl chloride yields crystalline products (mp 203–205°C) .
- Contrast : Sulfonamides exhibit higher acidity (pKa ~10) compared to formamides (pKa ~–0.5), influencing solubility and reactivity.
(b) Pharmaceutical Derivatives
- Example : SARS-CoV-2 Main Protease inhibitor with N-[(1S)-1-(naphthalen-2-yl)ethyl]formamide moiety.
- Activity : Co-crystallized with the protease (PDB: 7TLL) at 2.07 Å resolution, demonstrating binding affinity via π-π interactions .
- Comparison : Acetamide analogs (e.g., 19b) may show reduced inhibitory potency due to weaker hydrogen bonding.
Physical and Spectroscopic Properties
Biological Activity
N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other relevant biological activities based on recent research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique naphthalene moiety attached to an ethylamine group via a formamide linkage. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating varying degrees of activity.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL | |
| Pseudomonas aeruginosa | 15 μg/mL | |
| Candida albicans | 20 μg/mL |
These results indicate that this compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain yeast strains .
Anticancer Activity
The anticancer potential of naphthalene derivatives has also been explored. Research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Case Study: Growth Inhibition in Cancer Cell Lines
In a study evaluating the cytotoxic effects of naphthalene derivatives on cancer cell lines, it was found that:
- Compound A (similar structure to this compound) showed a growth inhibition percentage (GI%) of 43.9% across multiple cancer types.
- Notably, it exhibited selective growth inhibition against lung carcinoma cells, achieving a GI% of 94.73% .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation. The presence of the naphthalene ring enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
